PEG4 Spacer Length Directly Impacts PROTAC Degradation Potency vs. PEG2 and PEG3 Linkers
Linker length is a critical determinant of PROTAC efficacy. In a systematic evaluation of estrogen receptor alpha (ERα) degraders (LCL-ER(dec) series), the PEG3 linker variant (LCL-ER(dec)) demonstrated the highest degradation activity, while the PEG4 linker variant (LCL-ER(dec)-P4) and the PEG2 linker variant (LCL-ER(dec)-P2) both exhibited reduced activity [1]. This demonstrates that PEG length is not linearly correlated with potency and must be empirically optimized for each target pair. As a discrete, monodisperse building block, 13-Azido-2,5,8,11-tetraoxatridecane (PEG4) provides a specific, reproducible starting point for this optimization. Additionally, PROTACs built with a PEG4 core have achieved potent degradation, as exemplified by a BTK degrader with a DC50 of 200 nM in THP-1 cells and a PARP1 degrader with a DC50 of 82 nM .
| Evidence Dimension | PROTAC Degradation Activity (Linker Length Comparison) |
|---|---|
| Target Compound Data | PEG4 linker variant (LCL-ER(dec)-P4) showed reduced activity relative to optimal PEG3 variant. |
| Comparator Or Baseline | PEG3 linker variant (LCL-ER(dec)) exhibited highest activity; PEG2 linker variant (LCL-ER(dec)-P2) also showed reduced activity. |
| Quantified Difference | Qualitative rank order of degradation activity: PEG3 > PEG4 ≈ PEG2. |
| Conditions | ERα degradation assay in MCF-7 cells. |
Why This Matters
The data confirm that linker length is non-negotiable; substituting a PEG4 linker with a PEG3 or PEG2 analog can significantly alter or abolish degradation activity, necessitating the procurement of the exact PEG4 length for target validation.
- [1] The Pharmaceutical Society of Japan. MEDCHEM NEWS Vol.33 No.2. Optimization of ERα PROTAC linker length: PEG2, PEG3, and PEG4 comparison. View Source
